

Application Note: C-Terminal Alkenyl Functionalization for Peptide Macrocyclization

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Compound of Interest

Compound Name: *3-Methylpent-4-en-1-amine;hydrochloride*

CAS No.: 2580209-54-5

Cat. No.: B2944954

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Compound: 3-Methylpent-4-en-1-amine hydrochloride CAS: 2580209-54-5 (Generic/Salt forms vary) Role: C-Terminal Capping Reagent / RCM Precursor Storage: Hygroscopic solid; Store at -20°C under inert atmosphere.

Executive Summary & Mechanism

In modern peptidomimetic drug design, linear peptides are often cyclized to improve metabolic stability, membrane permeability, and receptor binding affinity. 3-Methylpent-4-en-1-amine serves as a critical building block for "stapling" peptides at the C-terminus.

Unlike simple allyl amines, the 3-methyl substituent introduces a chiral center adjacent to the alkene. This steric bulk helps pre-organize the peptide conformation, favoring specific secondary structures (e.g.,

-helices or

-turns) and influencing the stereoselectivity of the subsequent cyclization reaction.

Core Applications

- Ring-Closing Metathesis (RCM): Acts as the C-terminal alkene partner reacting with an internal olefinic amino acid (e.g., allylglycine, O-allyl serine).
- Thiol-Ene Ligation: Serves as a "click" handle for conjugating thiol-bearing fluorophores or lipids.
- Hydrophobic Capping: The branched alkyl chain improves lipophilicity, aiding in cell penetration.

Chemical Handling & Preparation

The compound is supplied as a hydrochloride salt (

).

This form is stable and non-volatile but non-nucleophilic. To participate in peptide coupling, the amine must be "free-based" (deprotonated) in situ.

Key Properties Table

Property	Value	Implication for Synthesis
Molecular Weight	~135.63 g/mol (HCl salt)	Calculate equivalents based on salt weight.
Physical State	White/Off-white solid	Hygroscopic; weigh quickly or in a glovebox.
Solubility	Water, Methanol, DMSO	Soluble in DMF/NMP after neutralization.
Acidity	Amine pKa 10.5	Requires 1.0 eq. base (DIPEA) to activate.[1]

Experimental Protocol: C-Terminal Coupling

This protocol describes the coupling of 3-Methylpent-4-en-1-amine to a resin-bound peptide or a free carboxylic acid in solution.

A. Reagents[1][2][3][4][5][6]

- Peptide Substrate: C-terminal carboxylic acid (Protected side chains).
- Coupling Agent: HATU (Preferred for sterically hindered amines) or EDC/HOBt.
- Base:
 - Diisopropylethylamine (DIPEA).[2]
- Solvent: Anhydrous DMF or NMP.

B. Step-by-Step Procedure (Solution Phase)

- Activation:
 - Dissolve the peptide fragment (1.0 eq) in anhydrous DMF (0.1 M concentration).
 - Add HATU (1.1 eq) and DIPEA (2.0 eq).
 - Stir for 2–5 minutes to form the activated ester (O-At ester). Note: Solution may turn yellow.
- Amine Neutralization (Critical Step):
 - In a separate vial, dissolve 3-Methylpent-4-en-1-amine hydrochloride (1.2 eq) in minimal DMF.
 - Add DIPEA (1.2 eq) to this vial.
 - Mechanism:[3][2][4][5][6] This converts the unreactive

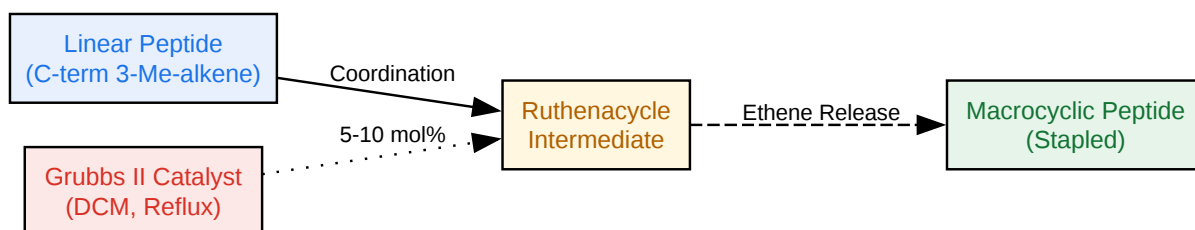
into the nucleophilic

.
- Coupling Reaction:
 - Add the neutralized amine solution dropwise to the activated peptide mixture.

- Stir at Room Temperature (RT) for 2–4 hours under Nitrogen ().
- Monitoring:
 - Monitor via LC-MS.[7] Look for the mass shift:
.
 - Target Mass Shift: +81.1 Da (approx) relative to the free acid.
- Work-up:
 - Dilute with Ethyl Acetate.[8]
 - Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), sat. , and Brine.
 - Dry over
and concentrate.

Downstream Application: Ring-Closing Metathesis (RCM)

Once the amine is coupled, the peptide contains a terminal alkene. The following workflow illustrates the cyclization process.



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Figure 1: RCM workflow utilizing the 3-methylpentenyl handle. The methyl group (not shown) restricts the conformational freedom of the linear precursor, pre-organizing it for efficient cyclization.

RCM Optimization Tips

- Dilution: Perform RCM at high dilution (0.5 – 1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.
- Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Degas thoroughly to remove oxygen.
- Temperature: The steric bulk of the 3-methyl group may require heating (40–60°C) to achieve ring closure.

Troubleshooting & Quality Control

Observation	Probable Cause	Corrective Action
Low Coupling Yield	Incomplete neutralization of HCl salt.	Ensure eq of DIPEA is added specifically for the amine salt, in addition to the base required for activation.
Racemization	Over-activation or high base concentration.	Use HATU/HOAt; keep temperature at 0°C during initial addition; minimize base excess.
No Cyclization (RCM)	"Mismatch" of alkene stereochemistry.	The 3-methyl center creates diastereomers. Ensure the correct stereoisomer (or) of the amine matches the peptide chirality.

References

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 - Title: Macrocyclization strategies for cyclic peptides and peptidomimetics.[6][9]
 - Source: PMC (N
 - URL:[[Link](#)]
- Amine Coupling Protocols
 - Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
 - Source: Bachem.[3]
- Compound Data
 - Title: 3-Methylpent-4-en-1-amine | C6H13N | CID 14809953.[10]
 - Source: PubChem.[10][11][12][13][14]
 - URL:[[Link](#)]

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